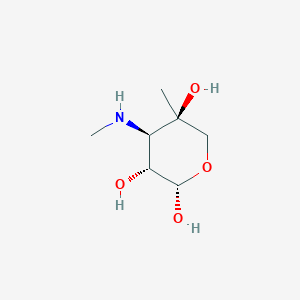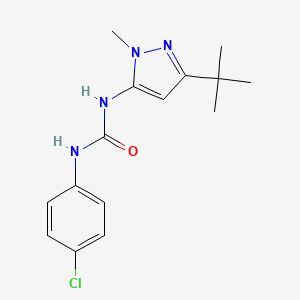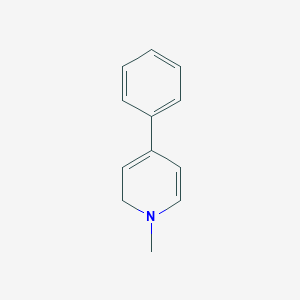
1-methyl-4-phenyl-2H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An active neurotoxic metabolite of 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE. The compound reduces dopamine levels, inhibits the biosynthesis of catecholamines, depletes cardiac norepinephrine and inactivates tyrosine hydroxylase. These and other toxic effects lead to cessation of oxidative phosphorylation, ATP depletion, and cell death. The compound, which is related to PARAQUAT, has also been used as an herbicide.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
A study by Al-Issa (2012) discussed the synthesis of various pyridine derivatives from 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, resulting in a series of compounds including isoquinoline derivatives, pyrido pyrimidine derivatives, and pyrazolo pyridine derivatives. The reaction pathways involve interaction with compounds such as arylidene malononitrile, ammonium acetate, and hydrazine hydrate (Al-Issa, 2012).Vibrational Spectra of Pyridine Derivatives
The work by Bahgat, Jasem, and El‐Emary (2009) presented detailed vibrational spectra of specific pyridine derivatives, indicating the relevance of quantum mechanical force fields in understanding the fundamentals of these compounds. The study provides a deep insight into the structure and characteristics of such compounds through infrared and Raman spectra analysis (Bahgat, Jasem, & El‐Emary, 2009).Structural and Optical Characteristics
Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural and optical characteristics of two pyridine derivatives, showcasing their potential applications in the field of materials science, particularly in the fabrication of heterojunctions and photosensors. This study highlighted the molecular structures and thermal, structural, and optical characteristics of the compounds (Zedan, El-Taweel, & El-Menyawy, 2020).Polyimide Materials Based on Pyridine Compounds
Research by Yan et al. (2011) and Wang et al. (2006) delved into the synthesis and characterization of novel polyimides derived from pyridine-containing diamines and dianhydrides. These polyimides exhibited excellent thermal stability, mechanical properties, and low water uptake, marking their significance in various industrial applications (Yan et al., 2011); (Wang et al., 2006).Corrosion Inhibition Properties
A study by Ji et al. (2016) demonstrated the corrosion inhibition properties of a Schiff base derivative with pyridine rings on mild steel, highlighting the importance of pyridine compounds in corrosion protection and material preservation (Ji et al., 2016).Crystal Engineering and Nonlinear Optics
Research by Muthuraman et al. (2001) explored the crystal engineering of noncentrosymmetric structures using molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide. This study is significant in the field of materials science for designing new materials with quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Eigenschaften
CAS-Nummer |
99613-10-2 |
|---|---|
Produktname |
1-methyl-4-phenyl-2H-pyridine |
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-2H-pyridine |
InChI |
InChI=1S/C12H13N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
BRAJQLYTRXKQAW-UHFFFAOYSA-N |
SMILES |
CN1CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CN1CC=C(C=C1)C2=CC=CC=C2 |
Synonyme |
1 Methyl 4 phenylpyridine 1 Methyl 4 phenylpyridinium 1 Methyl 4 phenylpyridinium Chloride 1 Methyl 4 phenylpyridinium Ion 1-Methyl-4-phenylpyridine 1-Methyl-4-phenylpyridinium 1-Methyl-4-phenylpyridinium Chloride 1-Methyl-4-phenylpyridinium Ion Cyperquat N Methyl 4 phenylpyridine N-Methyl-4-phenylpyridine N-Methyl-4-phenylpyridinium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



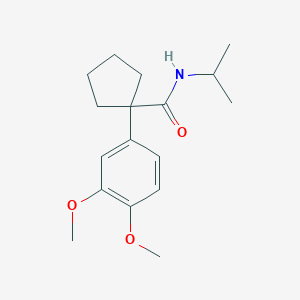
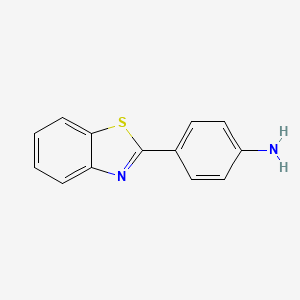
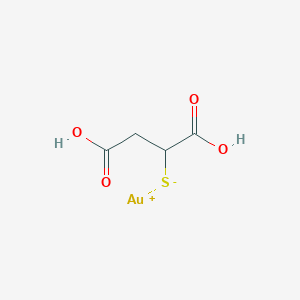
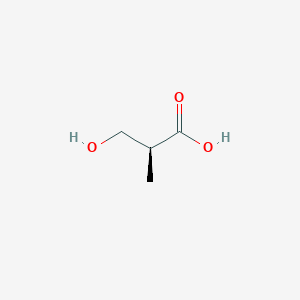
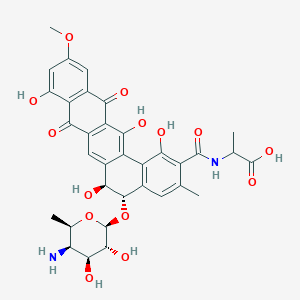
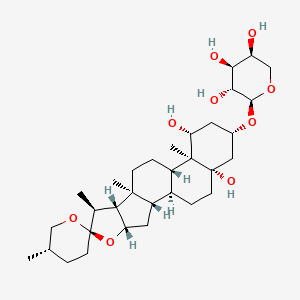
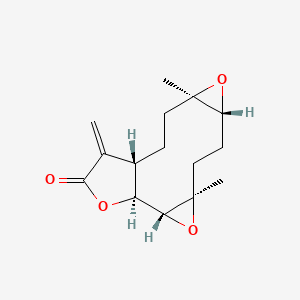
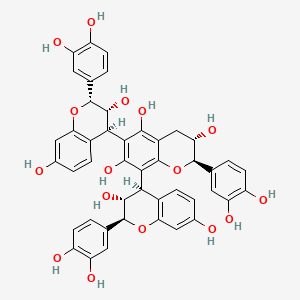
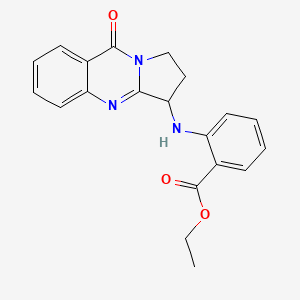
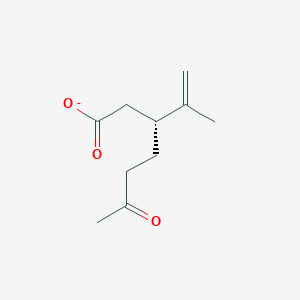
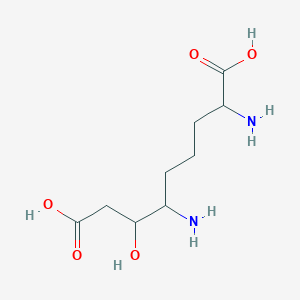
![(17R,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol](/img/structure/B1210770.png)
